4a,5,8,8a-Tetrahydro-1,4-naphthoquinone

Description

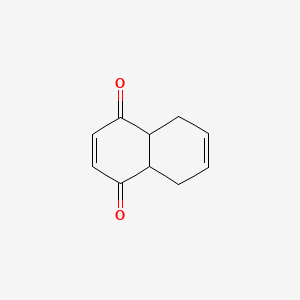

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4a,5,8,8a-tetrahydronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-2,5-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUZSEVUJQNQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956477 | |

| Record name | 4a,5,8,8a-Tetrahydronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-40-5, 35043-92-6 | |

| Record name | 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155659 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 4a,5,8,8a-tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4a,5,8,8a-Tetrahydronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4a,5,8,8a Tetrahydro 1,4 Naphthoquinone

Diels-Alder Cycloaddition Approaches

The [4+2] cycloaddition reaction, famously discovered by Otto Diels and Kurt Alder, is the most prominent route for synthesizing the 4a,5,8,8a-tetrahydro-1,4-naphthoquinone skeleton. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile—in this case, 1,4-benzoquinone (B44022) or its derivatives—to form a cyclohexene (B86901) ring. wikipedia.orgvaia.com This approach is valued for its efficiency in building molecular complexity in a single step. wikipedia.org

The versatility of the Diels-Alder reaction allows for the use of various dienes with 1,4-benzoquinone to produce a range of tetrahydro-1,4-naphthoquinone adducts. The reaction is readily achieved by reacting a 1,3-butadiene (B125203) compound with a 1,4-benzoquinone compound. google.com

1,3-Butadiene: The simplest conjugated diene, 1,3-butadiene, reacts with 1,4-benzoquinone to form the parent compound, this compound. vaia.comgoogle.comchegg.com

Cyclopentadiene (B3395910): This highly reactive cyclic diene readily undergoes a Diels-Alder reaction with 1,4-benzoquinone. vaia.comscielo.brnih.govresearchgate.net The reaction is notable for its high yield and stereoselectivity, typically favouring the endo adduct. scielo.brrsc.org

Isoprene (B109036) (2-methyl-1,3-butadiene): The reaction of isoprene with 1,4-benzoquinone introduces a methyl group onto the newly formed six-membered ring, yielding 6-methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone. rsc.org This reaction is a classic example used to study the influence of substituents on regioselectivity.

| Diene | Dienophile | Resulting Adduct |

|---|---|---|

| 1,3-Butadiene | 1,4-Benzoquinone | This compound |

| Cyclopentadiene | 1,4-Benzoquinone | Endo/Exo adducts of this compound fused with a five-membered ring |

| Isoprene | 1,4-Benzoquinone | 6-Methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone |

The stereochemical and regiochemical outcomes of the Diels-Alder reaction are critical for the synthesis of specific target molecules. These selectivities are governed by the electronic and steric properties of the reactants and the reaction conditions. wikipedia.orgmasterorganicchemistry.com

Stereoselectivity: In reactions involving cyclic dienes like cyclopentadiene with 1,4-benzoquinone, two diastereomeric products, endo and exo, can be formed. scielo.brchegg.com The endo product, where the dienophile's substituent is oriented toward the diene's π-system in the transition state, is typically the kinetically favoured product. wikipedia.orgscielo.br Theoretical calculations and experimental observations for the reaction between cyclopentadiene and 1,4-benzoquinone confirm that the endo adduct is both the kinetic and thermodynamic product, with reaction mixtures showing a high predominance of this isomer (e.g., 98% endo to 2% exo). scielo.br

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises. youtube.com For instance, the reaction of isoprene with a substituted 1,4-benzoquinone can yield different regioisomers (ortho, meta, and para adducts). rsc.org The inherent polarization of the reactants, dictated by their substituents, generally controls the regiochemical outcome. youtube.com For the reaction between toluquinone (methyl-1,4-benzoquinone) and isoprene, the reaction normally yields a mixture of adducts, but the selectivity can be significantly influenced by catalysts or specialized solvent systems. rsc.org

Substituents on both the diene and the dienophile play a crucial role in the Diels-Alder reaction's rate and selectivity. Generally, the reaction is fastest between an electron-rich diene and an electron-poor dienophile (a normal electron-demand Diels-Alder reaction). wikipedia.org

Substituents on the Dienophile (1,4-Benzoquinone): Electron-withdrawing groups on the benzoquinone enhance its reactivity. nih.gov For instance, the reactivity of chloro-substituted benzoquinones is significantly higher than that of methyl-substituted ones. nih.gov

Substituents on the Diene: Electron-donating groups on the diene increase its reactivity. A bulky substituent at the C2 or C3 position of a butadiene can increase the reaction rate by destabilizing the non-reactive s-trans conformation, thereby favouring the reactive s-cis conformation needed for the cycloaddition. wikipedia.org

Influence on Selectivity: Substituents heavily influence the regioselectivity of the cycloaddition. In the reaction of alkyl-substituted 1,4-benzoquinones with isoprene, the position of the alkyl group on the quinone ring directs the incoming diene to a specific position, but this selectivity can be overridden by certain catalysts or reaction media. rsc.org For example, the reaction of toluquinone with isoprene shows a preference for the para adduct, but this can be reversed to favour the meta adduct under specific catalytic conditions. rsc.org

To improve reaction rates, yields, and selectivities, various catalysts are employed in the synthesis of tetrahydro-1,4-naphthoquinones.

Lewis Acid Catalysis: Lewis acids are widely used to accelerate Diels-Alder reactions. brandeis.eduresearchgate.net They function by coordinating to a carbonyl oxygen of the 1,4-benzoquinone, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This enhances the electronic interaction with the diene's Highest Occupied Molecular Orbital (HOMO). More recent studies suggest that Lewis acids also accelerate the reaction by reducing the steric Pauli repulsion between the reactants. wikipedia.orgnih.gov Lewis acids like tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂) have been shown to influence the regioselectivity of reactions between substituted quinones and dienes. rsc.org In aqueous media, copper(II) nitrate (B79036) has proven to be an effective Lewis acid catalyst, significantly outperforming specific acid catalysis under similar conditions. iitd.ac.in

Heteropolyacid (HPA) Catalysis: Solutions of Mo-V-P heteropolyacids, such as H₇PMo₈V₄O₄₀ (HPA-4), can serve as highly effective bifunctional catalysts. scirp.orgscirp.org These catalysts possess both Brønsted acidity to promote the cycloaddition and redox properties to facilitate the necessary oxidation steps in one-pot syntheses. scirp.org This dual functionality makes them particularly useful for streamlined synthetic processes starting from hydroquinone (B1673460). scirp.orgscirp.org

| Catalyst Type | Example | Function/Effect | Reference |

|---|---|---|---|

| Lewis Acid | BF₃·OEt₂ | Alters regioselectivity in the reaction of methyl-1,4-benzoquinone and penta-1,3-diene. | rsc.org |

| Lewis Acid | Ti(IV) catalyst | Improves conversion by 22% in the aqueous reaction of 1,3-cyclohexadiene (B119728) and 1,4-benzoquinone. | nih.gov |

| Lewis Acid | Copper(II) nitrate | Reaction rate is ~40 times faster than with specific acid (HCl) catalysis in water. | iitd.ac.in |

| Heteropolyacid | H₇PMo₈V₄O₄₀ (HPA-4) | Acts as a bifunctional acid and redox catalyst in one-pot synthesis from hydroquinone. | scirp.org |

The choice of solvent can have a dramatic impact on the rate and selectivity of Diels-Alder reactions. psu.edu

Hexafluoroisopropanol (HFIP): This highly polar, hydrogen-bond-donating solvent has been shown to cause a dramatic rate enhancement for Diels-Alder reactions involving quinones. unamur.beresearchgate.net HFIP is particularly effective for reactions with acid-sensitive reagents where traditional Lewis acids cannot be used. researchgate.net The solvent's ability to form strong hydrogen bonds with the quinone dienophile is believed to promote both reactivity and selectivity. researchgate.netrsc.org

Dimethyl Sulfoxide (B87167) (DMSO): DMSO can function as both a solvent and an oxidant, particularly in one-pot procedures that involve subsequent dehydrogenation of the initial adduct.

Aqueous Media: Water can also significantly accelerate Diels-Alder reactions, an effect attributed to hydrophobic packing, which increases the effective concentration of the reactants, and hydrogen-bond stabilization of the transition state. wikipedia.orgnih.govnih.gov Reactions of cyclohexadiene derivatives with 1,4-benzoquinone show higher yields in water compared to organic solvents. nih.gov The addition of salts like NaCl can further enhance yields, while guanidinium (B1211019) chloride can have the opposite effect. nih.gov

One-Pot Synthetic Strategies for Tetrahydro-1,4-naphthoquinones

One-pot syntheses are highly efficient as they reduce the number of intermediate isolation and purification steps, saving time and resources. For the synthesis of naphthoquinones, one-pot strategies often combine the initial Diels-Alder cycloaddition with a subsequent oxidation step.

A notable example is the use of heteropolyacid (HPA) solutions as bifunctional catalysts for the synthesis of substituted 1,4-naphthoquinones from hydroquinone and various 1,3-dienes at room temperature. scirp.orgscirp.org This process involves three key stages occurring in a single vessel:

Oxidation: The HPA catalyst first oxidizes hydroquinone to p-benzoquinone.

Diels-Alder Reaction: The in situ generated benzoquinone then undergoes a Diels-Alder reaction with a diene (e.g., isoprene) to form the corresponding tetrahydro-1,4-naphthoquinone adduct.

Oxidative Dehydrogenation: The HPA catalyst finally oxidizes the tetrahydro-1,4-naphthoquinone adduct to the fully aromatic 1,4-naphthoquinone (B94277). scirp.org

This method allows for the synthesis of various alkyl-substituted naphthoquinones with yields ranging from 50% to 80% and high purity (92-99%). scirp.org

Derivatization Strategies during Initial Synthesis

The primary and most effective method for the synthesis of the this compound scaffold and its derivatives is the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a dienophile, typically a 1,4-benzoquinone, with a conjugated diene. The substituents on both the dienophile and the diene determine the final structure of the resulting tetrahydro-1,4-naphthoquinone derivative. This approach allows for the direct incorporation of various functional groups into the core structure during the initial synthetic step.

The versatility of the Diels-Alder reaction allows for the preparation of a wide array of substituted derivatives by carefully selecting the starting materials. The reaction of an unsymmetrical diene with an unsymmetrical dienophile can lead to the formation of regioisomers, and the preferred product is often dictated by the electronic properties of the substituents. For instance, dienes with electron-donating groups at the 1-position tend to yield "ortho" products, while those with substituents at the 2-position favor the "para" regioisomer. In many cases, "meta" products are formed as minor byproducts.

A notable example is the synthesis of 2-methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone, which is achieved through the reaction of 2-methyl-1,4-benzoquinone with 1,3-butadiene. Similarly, reacting 1,4-benzoquinone with isoprene can produce 6-methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone. Reaction conditions, such as temperature and the use of catalysts, can be optimized to improve yields and minimize the formation of byproducts.

Another common derivatization strategy involves the use of cyclic dienes. For example, the reaction between 1,4-benzoquinone and cyclopentadiene results in the formation of 1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione, a derivative with a bridged bicyclic structure. vaia.comnih.govchegg.com

The following table summarizes the preparation of various substituted this compound derivatives through the Diels-Alder reaction, highlighting the precursors used.

| Derivative | Dienophile | Diene |

| This compound | 1,4-Benzoquinone | 1,3-Butadiene |

| 2-Methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone | 2-Methyl-1,4-benzoquinone | 1,3-Butadiene |

| 6-Methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone | 1,4-Benzoquinone | Isoprene |

| 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | 1,4-Benzoquinone | Cyclopentadiene |

| 2-Hydroxy-8a-methyl-4a,5,8,8a-tetrahydro-(1,4)naphthoquinone | Not specified | Not specified |

Further functionalization can be achieved by employing substituted 1,4-naphthoquinones as dienophiles in subsequent Diels-Alder reactions, leading to more complex polycyclic structures. nih.gov For instance, 1,4-naphthoquinone itself can react with 2,3-dimethylbutadiene to yield a derivative of anthraquinone (B42736). chegg.com While this extends beyond the direct synthesis of this compound, it demonstrates the broader applicability of this synthetic strategy in building complex quinone-based molecules.

Chemical Reactivity and Transformation Pathways of 4a,5,8,8a Tetrahydro 1,4 Naphthoquinone

Oxidation Reactions and Associated Pathways

The oxidation of 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is a fundamental transformation that leads to the formation of aromatic naphthoquinone systems. This process, known as oxidative dehydrogenation or aromatization, can be controlled to yield either partially or fully aromatized products.

The oxidation of this compound proceeds in a stepwise manner. The initial oxidation step involves the removal of two hydrogen atoms from the tetrahydro ring to yield the more stable, conjugated 5,8-dihydro-1,4-naphthoquinone intermediate. google.com Subsequent, more forceful oxidation of this intermediate leads to the fully aromatic 1,4-naphthoquinone (B94277). google.com

Research has shown that the oxidation is sequential; for all practical purposes, the this compound is completely converted to 5,8-dihydro-1,4-naphthoquinone before any significant oxidation of the dihydro-intermediate to the final 1,4-naphthoquinone occurs. google.com This stepwise nature allows for the selective synthesis of either the dihydro- or the fully aromatic naphthoquinone by carefully controlling the reaction conditions and the amount of oxidizing agent used. google.com

A variety of oxidizing agents can effect the dehydrogenation of this compound. Historically, expensive agents like chromic acid or alkali metal chromates were used. google.com However, more cost-effective methods have been developed using nitrogen-based oxidants. google.com

Inexpensive and readily available agents such as nitric acid, nitrous acid, and oxides of nitrogen (higher than NO) are effective for oxidizing both this compound and its dihydro- intermediate to 1,4-naphthoquinone. google.com Inorganic nitrites, like sodium nitrite, can also be used in the presence of a mineral acid to generate the necessary oxidizing species in situ. google.com The reactions are typically carried out in a lower aliphatic fatty acid medium, such as acetic acid. google.com Milder conditions, including using only the theoretical amount of nitric acid and lower reaction temperatures, are employed to stop the reaction at the 5,8-dihydro-1,4-naphthoquinone stage. google.com

Below is a table summarizing common oxidizing agents and their typical reaction conditions for the oxidation of this compound.

| Oxidizing Agent | Target Product | Typical Conditions | Reference |

| Nitric Acid (controlled amount) | 5,8-Dihydro-1,4-naphthoquinone | Lower reaction temperatures, theoretical amount of oxidant. | google.com |

| Nitric Acid (excess) | 1,4-Naphthoquinone | Acetic acid medium, heating. | google.com |

| Nitrogen Oxides (e.g., NO₂, N₂O₃) | 1,4-Naphthoquinone | Stronger oxidizing conditions. | |

| Sodium Nitrite / Mineral Acid | 1,4-Naphthoquinone | Aqueous acetic acid, heating to ~80°C. | google.com |

| Chromic Acid / Alkali Metal Chromates | 1,4-Naphthoquinone | Historically used, but expensive. | google.com |

| Dimethyl Sulfoxide (B87167) (DMSO) / Acid Catalyst | Tetrahydro-naphthoquinone derivatives | One-pot Diels-Alder/oxidation, 100–180 °C. |

The oxidative dehydrogenation of this compound involves the removal of hydrogen atoms to form new double bonds, leading to aromatization. The process can be mechanistically divided into two main stages:

First Dehydrogenation: The initial oxidation converts the tetrahydro- ring into a dihydro- system, forming 5,8-dihydro-1,4-naphthoquinone. This step requires breaking a C-H bond, which is often the rate-determining step. The presence of the quinone moiety facilitates this process.

Second Dehydrogenation: The subsequent oxidation of the 5,8-dihydro-1,4-naphthoquinone to the fully aromatic 1,4-naphthoquinone requires a stronger oxidizing environment as the second pair of hydrogens is removed from a more stable, conjugated system. google.com

Reduction Reactions to Hydroquinone (B1673460) Derivatives

In contrast to oxidation, this compound can be reduced to its corresponding hydroquinone derivatives. This reaction involves the reduction of the two ketone functionalities of the quinone system to hydroxyl groups. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminium hydride are typically used for this transformation. The resulting product is a tetrahydro-1,4-dihydroxynaphthalene derivative. This conversion is a key reaction for modifying the electronic and biological properties of the molecule.

Substitution Reactions and Functional Group Manipulations

The electrophilic nature of the α,β-unsaturated ketone system in this compound makes it reactive towards nucleophiles. mdpi.com These reactions, typically proceeding via a Michael-type addition, allow for the introduction of various functional groups onto the quinone ring.

The electron-deficient carbon atoms of the quinone ring are susceptible to attack by soft nucleophiles like thiols (mercaptans) and amines.

Reactivity with Mercaptans: Naphthoquinones are known to react with thiols, such as glutathione, through Michael addition. mdpi.comnih.gov In a related process, 1,4-naphthohydroquinone can be oxidized and subsequently react with thiols in the presence of a laccase catalyst. researchgate.net The proposed mechanism involves the oxidation of the hydroquinone to the quinone, followed by a Michael addition of the thiol to the electron-deficient ring. A second thiol addition can then occur, leading to bis-sulfide derivatives. researchgate.net This reactivity highlights the potential for this compound to react with biological and synthetic mercaptans, forming stable C-S bonds.

Reactivity with Arylamines: While specific studies on the reaction of this compound with arylamines are not extensively detailed in the provided context, the general reactivity of quinones suggests that such reactions are feasible. Nucleophilic addition of amines to quinones is a well-established transformation. The reaction would likely proceed through a Michael-type addition of the arylamine to the quinone ring, followed by tautomerization or oxidation to yield a stable substituted product. The synthesis of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone, for example, involves the nucleophilic substitution of a bromo-substituent, demonstrating the susceptibility of the naphthoquinone core to attack by nitrogen nucleophiles under appropriate conditions. mdpi.com

Table of Chemical Compounds

| Chemical Name | Other Names / Synonyms | Molecular Formula |

| This compound | 4a,5,8,8a-tetrahydronaphthalene-1,4-dione | C₁₀H₁₀O₂ |

| 5,8-Dihydro-1,4-naphthoquinone | - | C₁₀H₈O₂ |

| 1,4-Naphthoquinone | - | C₁₀H₆O₂ |

| Nitric Acid | - | HNO₃ |

| Nitrogen Dioxide | - | NO₂ |

| Dinitrogen Trioxide | - | N₂O₃ |

| Sodium Nitrite | - | NaNO₂ |

| Hydrogen Peroxide | - | H₂O₂ |

| Manganese Dioxide | - | MnO₂ |

| Hydroquinone | p-Benzoquinone | C₆H₆O₂ |

| Sodium Borohydride | - | NaBH₄ |

| Lithium Aluminium Hydride | LAH | LiAlH₄ |

| Arylamine | - | ArNH₂ |

| Mercaptan | Thiol | RSH |

| Chromic Acid | - | H₂CrO₄ |

| Acetic Acid | - | C₂H₄O₂ |

| Dimethyl Sulfoxide | DMSO | C₂H₆OS |

| Glutathione | - | C₁₀H₁₇N₃O₆S |

| Laccase | - | - |

| 8-Hydroxyquinoline | - | C₉H₇NO |

| 2-Bromo-1,4-naphthoquinone | - | C₁₀H₅BrO₂ |

Michael Additions

The structure of this compound contains an α,β-unsaturated carbonyl system within its quinone ring, making it susceptible to nucleophilic attack via Michael addition. This reaction is a fundamental method for carbon-carbon bond formation. nih.govnih.gov In the context of naphthoquinones, the Michael addition is a widely recognized and versatile reaction. nih.gov The electrophilic nature of the carbon-carbon double bond conjugated to the carbonyl groups allows for the addition of a variety of nucleophiles, known as Michael donors.

While specific studies detailing Michael additions directly onto the parent this compound are not extensively documented in the provided results, the reactivity of the broader naphthoquinone class provides a clear precedent. For instance, extensive research has been conducted on the enantioselective Michael addition of nucleophiles like 2-hydroxy-1,4-naphthoquinones and 1,3-dicarbonyl compounds to nitroalkenes. nih.govrsc.org These reactions, often facilitated by organocatalysts, lead to the formation of functionalized naphthoquinone derivatives with high yields and stereoselectivity. nih.gov The products of such additions are valuable intermediates in organic synthesis. nih.gov The general principle involves the 1,4-conjugate addition of a nucleophile to the activated alkene, a core reactive feature of the quinone moiety in the tetrahydro-1,4-naphthoquinone structure. nih.gov

Retro-Diels-Alder Reactions and Thermal Behavior

The thermal behavior of this compound is characterized by its ability to undergo retro-Diels-Alder (rDA) reactions. This process is a key aspect of its chemistry, reflecting the reversible nature of the Diels-Alder cycloaddition used in its synthesis. nih.gov

Thermal Decomposition and Regeneration of Dienophiles

Under pyrolysis conditions, typically at temperatures between 135–140°C and reduced pressure, this compound undergoes thermal decomposition. This process is a classic retro-Diels-Alder reaction, which breaks the molecule down into its original constituent diene and dienophile. nih.gov For example, the parent compound, formed from 1,3-butadiene (B125203) and 1,4-benzoquinone (B44022), will revert to these two molecules upon heating. This reversibility is a powerful tool in synthesis, allowing for the protection of a diene or dienophile, which can then be regenerated under thermal stress. rsc.org Recent advancements have shown that rDA reactions can be significantly accelerated, occurring within milliseconds using techniques like microdroplet chemistry. nih.gov

Table 1: Thermal Decomposition via Retro-Diels-Alder Reaction

| Precursor | Reaction Type | Conditions | Products | Reference |

|---|---|---|---|---|

| This compound | Retro-Diels-Alder | Pyrolysis (135–140°C, 0.1 mmHg) | 1,4-Benzoquinone and 1,3-Butadiene |

Formation of Mono-Adduct Isomers via Thermolysis

The thermolysis of bis-adducts of 1,4-benzoquinone can lead to the formation of mono-adduct isomers. The thermal stability of the different σ-bonds within the tetrahydro structure varies, influencing the product distribution. Research has shown that exo-isomers generally possess greater thermal stability compared to their endo-counterparts. This difference in stability can be exploited during thermolysis to influence the isomeric composition of the resulting mono-adducts.

Further Cycloaddition Reactions of this compound Derivatives

While this compound is itself a product of a cycloaddition, its derivatives can serve as substrates in subsequent Diels-Alder reactions to build more elaborate molecular architectures.

Formation of Complex Polycyclic Structures

Derivatives of this compound are capable of participating in further cycloaddition reactions. For example, methoxycarbonyl derivatives of the core structure can react with dienes to generate complex polycyclic systems. Similarly, the reaction of 5-(tetra-O-acetyl-β-D-glucopyranosyloxy)-1,4-naphthoquinone with cyclopentadiene (B3395910) yields a complex polycyclic cycloadduct, demonstrating the utility of these compounds in creating intricate structures. rsc.org These reactions underscore the role of the naphthoquinone framework as a versatile building block in the synthesis of polycyclic molecules.

Theoretical and Computational Investigations on 4a,5,8,8a Tetrahydro 1,4 Naphthoquinone

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are fundamental in drug discovery to understand how a ligand like a naphthoquinone derivative might interact with a biological target, typically a protein or enzyme.

The general approach involves preparing the 3D structures of both the ligand (e.g., a naphthoquinone derivative) and the protein target, which is often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov Computational software, such as AutoDock, Molegro Virtual Docker (MVD), and Glide, is then used to fit the ligand into the protein's binding site. ijfmr.comsemanticscholar.orgnih.gov The software calculates a "docking score," which estimates the binding affinity, with lower energy scores typically indicating a more stable interaction. semanticscholar.orgmdpi.com

For the 1,4-naphthoquinone (B94277) class, docking studies have been instrumental in explaining their biological activities. For instance, various derivatives have been docked into the active sites of enzymes like Polo-like kinase 1 (Plk1), mitogen-activated protein kinase kinase 7 (MKK7), and cell division cycle 25 (Cdc25) phosphatases to explore their potential as anticancer agents. semanticscholar.orgnih.govnih.gov These studies reveal key interactions, such as hydrogen bonds between the quinone's carbonyl oxygens and amino acid residues like methionine or cysteine, as well as hydrophobic interactions with residues like alanine and tyrosine. nih.govmdpi.com

In one study, arylated 1,4-naphthoquinone derivatives showed strong binding interactions at the active site of the protein receptor 1W3R, with docking scores ranging from -7.7 to -9.2 kcal/mol, suggesting significant inhibition potential. ijfmr.com Similarly, docking of 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone into the NAD(P)H quinone dehydrogenase 1 (NQO1) protein showed lower binding energy values compared to the parent compound, indicating a stronger interaction with the protein's active center. mdpi.com

| Naphthoquinone Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-Phenylnaphthalene-1,4-dione | 1W3R | -7.7 | ijfmr.com |

| Modified Naphthoquinone (NO11) | Plk1 (3THB) | -134.73 (Moldock Score) | semanticscholar.org |

| Carbazole-dione derivative (Cpd 7) | YmaH | -7.73 (Glide Score) | nih.gov |

| Triazole-fused naphthoquinones | TcTR | -128.75 to -120.03 | mdpi.com |

| 2-(4-butylbenzyl)-3-hydroxynaphthalene-1,4-dione | msrA/msrB (3E0M) | -7.9 | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.com These methods provide detailed information on molecular orbitals, charge distribution, and energetic properties, which are fundamental to understanding a molecule's chemical behavior.

For naphthoquinones, DFT calculations are used to optimize the molecular geometry and compute key electronic descriptors. nih.govmdpi.com A highly relevant study on 4a,5,8,8a-tetrahydro-5,8-ethano-1,4-naphthoquinone, a structurally similar compound, used DFT to analyze its structural, electronic, and absorption properties under high pressure (0–300 GPa). conestogac.on.ca The study revealed significant changes in the crystal structure, band gap, and density of states (DOS) at specific pressures, indicating pressure-induced electronic transitions. conestogac.on.ca

The reactivity of naphthoquinone derivatives is often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and less stable. nih.gov For a series of 1,4-naphthoquinone derivatives investigated as potential anticancer agents, the Egap values were calculated to be in the range of 2.975 to 3.202 eV, indicating their potential reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|

| Derivative 9 | -6.491 | -3.289 | 3.202 | nih.gov |

| Derivative 11 | -6.190 | -3.210 | 2.980 | nih.gov |

| Derivative 13 | -6.175 | -3.200 | 2.975 | nih.gov |

Theoretical Structure-Activity Relationship (SAR) Aspects

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Theoretical and computational SAR approaches use calculated molecular descriptors to build predictive models. These studies are essential for designing new compounds with enhanced potency and selectivity.

For the 1,4-naphthoquinone family, SAR studies have highlighted several key structural features that influence their biological effects. The position and nature of substituents on the naphthoquinone scaffold are critical for activity. mdpi.comnih.gov For example, some studies have shown that introducing specific groups at the C2 or C3 positions can significantly modulate the anticancer or antimicrobial properties. mdpi.com

Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), models use statistical methods to correlate descriptors with activity. For naphthoquinone derivatives, QSAR studies have shown that properties like hydrophobicity, polarity, partial atomic charge, and dipole moment are significant predictors of their cytotoxic activity. researchgate.net Theoretical analyses have indicated that electronic properties such as the LUMO energy (E(LUMO)), vertical electron affinity (VEA), and the reactivity index (ω) are important characteristics related to cytotoxicity and enzyme inhibitory activity. nih.gov

Computational methods provide deep mechanistic insights into how molecules like 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone interact with biological targets at an atomic level. Molecular docking and molecular dynamics (MD) simulations are primary tools for this purpose.

Docking studies on various 1,4-naphthoquinone derivatives have elucidated their binding modes. These studies often reveal that the naphthoquinone moiety itself is critical for biological activity, likely due to its hydrophobic character and the specific placement of its two hydrogen-bond-accepting carbonyl groups. nih.gov For example, docking of derivatives into MKK7 showed that the quinone oxygens form hydrogen bonds with the NH group of Met215 and the SH group of Cys276. nih.gov Similarly, when docked with human serum albumin, a 1,4-naphthoquinone derivative was found to bind preferentially to a specific subdomain (IIA) primarily through hydrophobic interactions. nih.gov

MD simulations can further refine these findings by showing how the ligand-protein complex behaves over time, providing information on the stability of the interactions and conformational changes in the protein. nih.govresearchgate.net These computational analyses are crucial for understanding the molecular basis of a compound's activity and for guiding the rational design of more effective molecules.

Conformational Analysis via Computational Chemistry

The 3D shape, or conformation, of a molecule is critical to its function, especially its ability to bind to a biological target. This compound is a flexible molecule due to its non-aromatic, partially saturated ring. Computational chemistry offers powerful tools to explore its conformational landscape.

Methods like Monte Carlo Multiple Minimum (MCMM), Low-Mode Molecular Dynamics (LowModeMD), and DFT calculations are used to perform conformational analysis. researchgate.netnih.gov These methods systematically search for low-energy conformations of a molecule. For a related compound, 2,3-dihydro-3-O-(1,4-naphthoquinon-2-yl)-2-oxo-1,4-naphthoquinone, DFT methods (such as PBE/3z and B3LYP/6-31G) were used to study its conformational mobility and identify stable rotamers. researchgate.net

The process typically involves generating a large number of potential conformations and then minimizing their energy to find stable structures. nih.gov The results provide a set of low-energy conformers and their relative populations, which helps in understanding which shapes the molecule is most likely to adopt. For flexible molecules, identifying the global energy minimum and the bioactive conformation (the shape it adopts when bound to a target) is a key goal of these computational studies. nih.gov

Applications in Advanced Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is a foundational intermediate in the construction of intricate molecular architectures. Its significance stems from its efficient synthesis via the [4+2] Diels-Alder cycloaddition of 1,4-benzoquinone (B44022), acting as the dienophile, with a simple diene like 1,3-butadiene (B125203). google.comchegg.com This reaction rapidly generates the bicyclic core structure with considerable stereochemical control. arkat-usa.org

The utility of this tetrahydro-naphthoquinone intermediate lies in the strategic placement of its functional groups—two carbonyls and a double bond—which can be selectively manipulated in subsequent steps. This allows chemists to use it as a scaffold to build more elaborate structures, including various natural products. arkat-usa.org The ability to start with substituted 1,4-benzoquinones further broadens its application, leading to a diverse range of intermediates for complex syntheses. google.com For instance, the reaction of 2-methyl-1,4-benzoquinone with 1,3-butadiene yields the corresponding methyl-substituted tetrahydro-naphthoquinone, which can then be elaborated further.

Precursor for the Synthesis of Functionalized Naphthoquinones

One of the most direct and valuable applications of this compound is its role as a precursor to 1,4-naphthoquinone (B94277) and its derivatives. google.com These functionalized naphthoquinones are an important class of compounds with applications ranging from materials science to medicinal chemistry. nih.gov

The conversion is typically achieved through an oxidation reaction that aromatizes the partially saturated ring. google.com Research has demonstrated that oxidizing agents such as nitric acid can effectively and inexpensively facilitate this transformation, converting the tetrahydro intermediate into the corresponding 1,4-naphthoquinone. google.com This process provides a robust method for accessing the naphthoquinone core, which can then be further modified. The table below outlines the synthesis of various 1,4-naphthoquinone compounds originating from their tetrahydro precursors, which are formed from different starting materials in a Diels-Alder reaction. google.com

| 1,3-Butadiene Compound (Diene) | 1,4-Benzoquinone Compound (Dienophile) | Resulting this compound Intermediate | Final Oxidized 1,4-Naphthoquinone Product |

|---|---|---|---|

| 1,3-Butadiene | 1,4-Benzoquinone | This compound | 1,4-Naphthoquinone |

| 1,3-Butadiene | 2-Methyl-1,4-benzoquinone | 6-Methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone | 2-Methyl-1,4-naphthoquinone |

| 2-Methyl-1,3-butadiene | 1,4-Benzoquinone | 7-Methyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone | 6-Methyl-1,4-naphthoquinone |

| 1,3-Butadiene | 2-Chloro-1,4-benzoquinone | 6-Chloro-4a,5,8,8a-tetrahydro-1,4-naphthoquinone | 2-Chloro-1,4-naphthoquinone |

Utility in the Preparation of Anthraquinones

The strategic value of this compound extends to the synthesis of anthraquinones, a class of compounds that are core structures in many dyes and pharmacologically active agents. google.comnih.gov The process leverages a sequential Diels-Alder and oxidation strategy. First, this compound is oxidized to 1,4-naphthoquinone as described previously. google.com This newly formed 1,4-naphthoquinone can then serve as a dienophile in a second Diels-Alder reaction.

A patented process illustrates this utility, where 1,4-naphthoquinone is reacted with trans-1-acetoxybutadiene to produce a 1-acetoxy-1,4,4a,9a-tetrahydroanthraquinone (B8042062) intermediate. google.com This intermediate is then oxidized in the same pot using oxygen at elevated temperatures to yield the final anthraquinone (B42736) product. google.com This method highlights how the initial tetrahydro-naphthoquinone scaffold is instrumental in building the more complex tricyclic anthraquinone system. The efficiency of the final oxidation step is often dependent on the choice of catalyst, as detailed in the following table. google.com

| Catalyst | Yield of Anthraquinone (% of Theory) |

|---|---|

| Potassium Acetate | 92% |

| Copper Acetate | 87% |

| Sodium Carbonate | 92% |

| Sodium Bicarbonate | 91% |

| Potassium Carbonate | 93% |

| Potassium Bicarbonate | 90% |

| Calcium Acetate | 89% |

| Sodium Hydroxide | 93% |

Design and Synthesis of Novel Pharmacophores and Chemical Tools

The naphthoquinone scaffold, readily accessible from its tetrahydro precursor, is a privileged structure in medicinal chemistry and serves as the basis for designing novel pharmacophores and chemical tools. mdpi.com The modification of the naphthoquinone core allows for the generation of libraries of compounds with diverse biological activities, including anticancer, antifungal, and antiviral properties. nih.govnih.gov

By using this compound as a starting point, chemists can access the 1,4-naphthoquinone nucleus and subsequently introduce various functional groups through reactions like nucleophilic substitution. nih.gov For example, anilino-1,4-naphthoquinone derivatives have been synthesized and shown to act as inhibitors of the epidermal growth factor receptor (EGFR), indicating their potential as anticancer agents. Similarly, other derivatives incorporating moieties such as triazoles or 8-hydroxyquinoline (B1678124) have been developed to create hybrid molecules with enhanced or novel biological profiles. nih.govresearchgate.net The foundational role of this compound is therefore critical in the exploration of new chemical space for drug discovery.

| Pharmacophore Class | Synthetic Approach | Reported Biological Activity | Reference |

|---|---|---|---|

| Anilino-1,4-naphthoquinones | Nucleophilic substitution on the naphthoquinone ring. | Anticancer (EGFR inhibition) | |

| 1,2,3-Triazole-1,4-naphthoquinone conjugates | Click chemistry involving an O-propargyl-naphthoquinone intermediate. | Antimicrobial, anti-inflammatory, anticancer | nih.gov |

| S-(1,4-naphthoquinon-2-yl)-mercaptoalkanoic acid amides | Synthesis from 2-substituted-1,4-naphthoquinones. | Anticancer (Leukaemia P 388) | nih.gov |

| 8-Hydroxyquinoline-1,4-naphthoquinone hybrids | Reaction of 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline derivatives. | Anticancer (as substrates for NQO1 protein) | mdpi.comresearchgate.net |

| 2,3-Disubstituted-1,4-naphthoquinones | Further substitution on the naphthoquinone ring. | Antiviral (Influenza-A, Herpes Simplex) | nih.gov |

Advanced Analytical Methodologies in the Research of 4a,5,8,8a Tetrahydro 1,4 Naphthoquinone

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography)

Chromatographic methods are indispensable for the separation and preliminary identification of 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone from reaction mixtures and for assessing its purity. Thin-Layer Chromatography (TLC) is a commonly utilized technique for its simplicity and efficiency.

In the analysis of naphthoquinone derivatives, TLC is frequently employed to monitor the progress of synthesis and for initial purity assessment. researchgate.net For instance, in the synthesis of related dihydroxy-1,4-naphthoquinone thioglucosides, TLC is used to track the conversion of the starting materials. researchgate.net While specific Rf values for this compound are not extensively documented in readily available literature, the selection of an appropriate solvent system is crucial for achieving effective separation. The choice of the mobile phase, typically a mixture of nonpolar and polar solvents, is tailored to the polarity of the compound to obtain an optimal Rf value, which ideally lies between 0.3 and 0.7 for accurate determination. The visualization of the spot on the TLC plate can be achieved under UV light, given the chromophoric nature of the quinone system, or by using staining reagents.

The principles of TLC-based solvent system selection can be strategically applied. By understanding the relationship between the TLC retention factor (Rf) and the partition coefficient (K) in countercurrent chromatography, an optimized solvent system can be predicted to facilitate large-scale purification.

Table 1: General Parameters for Thin-Layer Chromatography of Naphthoquinone Derivatives

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | A solid adsorbent coated on a plate. | Silica gel 60 F254 |

| Mobile Phase | A solvent or mixture of solvents that moves up the plate. | Hexane/Ethyl Acetate, Dichloromethane/Methanol mixtures |

| Rf Value | The ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Dependent on the specific compound and solvent system. |

| Visualization | Method to see the separated spots. | UV light (254 nm), Potassium Permanganate stain, Iodine vapor |

High-Resolution Spectroscopic Characterization

Following purification, high-resolution spectroscopic techniques are employed for the definitive structural elucidation of this compound.

Advanced NMR Spectroscopic Pulse Sequences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While standard 1D 1H and 13C NMR provide fundamental information, advanced 2D NMR techniques are often necessary to unambiguously assign all signals, especially for complex structures.

For this compound, which possesses several chiral centers and a non-aromatic ring, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

1H-1H COSY: This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal the connectivity between the protons on the saturated and unsaturated portions of the molecule.

HSQC: This experiment correlates protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

While specific 2D NMR data for this compound is not widely published, studies on related naphthoquinone derivatives demonstrate the utility of these methods. For example, the complete assignment of 1H and 13C NMR spectra of substituted 5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones was achieved using a combination of these 2D NMR techniques. Similarly, H-H COSY experiments were instrumental in the structural analysis of newly synthesized dihydroxy-1,4-naphthoquinone thioglucosides.

Table 2: Predicted 13C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) Range |

| C=O (Ketone) | 190-205 |

| C=C (Olefinic) | 120-150 |

| C-H (Aliphatic) | 30-60 |

| C-C (Aliphatic) | 20-40 |

| Note: These are general predicted ranges and actual values may vary based on the solvent and other experimental conditions. A 13C NMR spectrum is available on PubChem for this compound. nih.gov |

High-Resolution Mass Spectrometry for Molecular Identification and Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized or isolated compound. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis.

For this compound (C10H10O2), the theoretical monoisotopic mass is 162.0681 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm) of error.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]+ | 163.0754 |

| [M+Na]+ | 185.0573 |

| [M+K]+ | 201.0312 |

| [M-H]- | 161.0608 |

| Data sourced from predicted values. uni.lu |

Future Directions and Emerging Research Avenues for 4a,5,8,8a Tetrahydro 1,4 Naphthoquinone

Development of More Efficient and Sustainable Synthetic Routes

The primary synthesis of 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is achieved through the Diels-Alder cycloaddition of 1,4-benzoquinone (B44022) and a suitable diene, such as cyclopentadiene (B3395910) or buta-1,3-diene. chegg.com While effective, future research is geared towards enhancing the efficiency and environmental friendliness of this process.

Key areas of development include:

Microwave-Assisted Synthesis: Protocols using microwave irradiation are being optimized for the synthesis of various 1,4-naphthoquinone (B94277) derivatives. nih.gov This technology offers a more sustainable approach by reducing reaction times, often from hours to minutes, and potentially increasing yields. nih.gov

One-Pot Reactions: Combining the Diels-Alder reaction with subsequent oxidative dehydrogenation into a single-pot procedure avoids the need to isolate intermediates. Using a dimethyl sulfoxide (B87167) (DMSO) solvent with an acid catalyst like SnCl4·nH2O can efficiently promote both steps, streamlining the synthesis of tetrahydro-naphthoquinone derivatives.

Green Chemistry Approaches: The synthesis of related naphthoquinones, such as juglone, has been achieved under green conditions using dye-sensitized photooxygenation. researchgate.net Exploring similar photochemistry, alternative benign solvents, and catalyst recycling are promising avenues for the sustainable production of this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. nih.gov | Reduced reaction time, increased yields, improved energy efficiency. nih.gov |

| One-Pot Procedures | Combination of multiple reaction steps (e.g., Diels-Alder and oxidation) without isolating intermediates. | Increased operational efficiency, reduced solvent waste, higher overall yield. |

| Photooxygenation | Use of light and a sensitizer (B1316253) in the presence of oxygen. researchgate.net | Utilizes renewable energy, often employs environmentally benign solvents like water. researchgate.net |

In-Depth Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The compound's reactivity is characterized by several key transformations, including oxidation, reduction, and cycloaddition reactions.

Future research will likely focus on:

Stepwise Oxidation Intermediates: The oxidation of this compound proceeds in a stepwise manner to form 5,8-dihydro-1,4-naphthoquinone and ultimately the fully aromatic 1,4-naphthoquinone. Detailed kinetic and spectroscopic studies are needed to fully characterize these intermediates and the factors controlling the selectivity of each oxidation step.

Michael Addition Mechanisms: In the presence of nucleophiles like thiols, related naphthoquinone precursors undergo Michael additions to form keto-enol intermediates, which are then oxidized. researchgate.net Elucidating the precise mechanism, including the role of catalysts and the stereochemistry of the addition, is an active area of investigation. researchgate.net

Retro-Diels-Alder Reactions: Under thermal conditions, the tetrahydro-naphthoquinone structure can undergo a retro-Diels-Alder reaction, reverting to its diene and quinone precursors. Investigating the thermodynamics and kinetics of this process is essential for understanding the compound's thermal stability and potential applications in dynamic covalent chemistry.

Application of Advanced Computational Modeling for Reactivity and Selectivity Prediction

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental design. For 1,4-naphthoquinone derivatives, advanced modeling is increasingly used to understand their electronic structure and forecast their reactivity and biological activity. researchgate.netnih.gov

Emerging applications in this field include:

Density Functional Theory (DFT) Calculations: DFT methods are employed to calculate key molecular electronic properties. researchgate.netmdpi.com Studies have shown that properties like the energy of the lowest unoccupied molecular orbital (E(LUMO)) and the vertical electron affinity (VEA) correlate with the cytotoxic activity of naphthoquinone derivatives. researchgate.netnih.gov These calculations can help pre-screen potential derivatives for desired electronic characteristics.

Molecular Docking Studies: To understand how these molecules interact with biological targets, molecular docking simulations are performed. mdpi.com These studies can predict the binding orientation and affinity of naphthoquinone derivatives within the active sites of enzymes like MKK7, Cdc25B, and NQO1, helping to explain their inhibitory activity and guide the design of more potent and selective agents. nih.govmdpi.com

Reactivity Descriptor Analysis: In silico analysis of reactivity descriptors can classify compounds as good electron acceptors, predicting their high reactivity. mdpi.comresearchgate.net This information is valuable for anticipating their metabolic pathways and potential interactions with cellular nucleophiles. mdpi.com

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Correlating electronic structure with biological activity. researchgate.netnih.gov | E(LUMO), vertical electron affinity (VEA), reactivity indices. researchgate.net |

| Molecular Docking | Simulating ligand-protein interactions. nih.govmdpi.com | Binding affinity (ΔG), orientation in active sites, hydrogen bonding. nih.govmdpi.com |

| In Silico Bioavailability Models | Predicting drug-like properties. mdpi.comresearchgate.net | Interaction with cytochromes P450, potential for oral administration. mdpi.com |

Exploration of Novel Chemical Transformations and Derivative Chemistries

The this compound scaffold is a valuable starting point for creating a diverse range of derivatives with potentially novel properties. Its chemical versatility allows for modifications through oxidation, reduction, and substitution reactions.

Future research is focused on exploring new transformations to expand the chemical space of its derivatives:

Nucleophilic Substitution and Addition: The electrophilic nature of the quinone ring makes it susceptible to attack by nucleophiles. nih.gov This allows for the introduction of various functional groups containing nitrogen and sulfur, which has been shown to result in compounds with significant biological activities. researchgate.netnih.gov

Hybrid Molecule Synthesis: Covalently linking the naphthoquinone core to other pharmacophores is a promising strategy. For example, hybrids with 8-hydroxyquinoline (B1678124) have been synthesized and evaluated for their anticancer potential. mdpi.com

Advanced Functionalization: Modern synthetic methods like the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction are being used to create novel derivatives, such as 1,4-naphthoquinone fluorosulfates, for further biological evaluation. mdpi.com

Glycosylation: The synthesis of thioglucoside derivatives of related naphthoquinones introduces carbohydrate moieties, which can significantly alter properties like water solubility and biological targeting. researchgate.net Applying such glycosylation strategies to this compound could yield new classes of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4a,5,8,8a-tetrahydro-1,4-naphthoquinone derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Diels-Alder cycloaddition of 1,4-benzoquinone with dienes (e.g., isoprene) at ambient temperature for 72–96 hours yields 6-methyl-γ-4a,5,8,8a-tetrahydro-1,4-naphthoquinone. Elevated temperatures (>40°C) or extended reaction times (>96 hours) increase anthraquinone by-products and tar-like impurities. Post-synthesis, regioselective oxidation (e.g., using MnO₂) converts intermediates into the final product. Yield optimization requires strict control of reaction time and temperature, with purity confirmed via ¹H NMR (quinone ring protons at δ 7.0–6.8 ppm) and ¹³C NMR (carbonyl carbons >160 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and what spectral features confirm their structure?

- Methodological Answer : ¹H NMR is essential for identifying quinone ring protons (δ 7.0–6.8 ppm), while ¹³C NMR confirms carbonyl carbons (>160 ppm). IR spectroscopy detects hydroxyl (νOH ~3200 cm⁻¹) and carbonyl (νC=O ~1660 cm⁻¹) groups, with hydrogen bonding in dihydroxy derivatives (e.g., 5,8-dihydroxy) causing νOH shifts. For example, intramolecular H-bonding in 5,8-dihydroxy-1,4-naphthoquinone results in a νOH band at 3200–3100 cm⁻¹ .

Q. How should researchers design in vitro antibacterial assays to evaluate this compound derivatives against pathogens like MRSA?

- Methodological Answer : Use Kirby-Bauer disc diffusion for initial screening (zone of inhibition ≥15 mm indicates activity). Follow with broth microdilution to determine MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) in Mueller-Hinton broth. For time-kill assays, incubate MRSA with 2×MIC of the compound and measure CFU/mL reductions over 24 hours. PNP-02, a potent derivative, showed MIC = 2 µg/mL against MRSA, comparable to vancomycin .

Advanced Research Questions

Q. What molecular mechanisms underlie the antibacterial activity of this compound derivatives against MRSA?

- Methodological Answer : Proteomic sequencing and RT-qPCR reveal that derivatives like PNP-02 inhibit arginine biosynthesis (e.g., downregulation of ArgG) and pyrimidine metabolism (e.g., suppression of PyrB), disrupting membrane integrity. Transmission electron microscopy (TEM) shows cell wall lysis and membrane leakage. Western blotting confirms reduced expression of membrane synthesis proteins (e.g., MurA) .

Q. How do substituents on the this compound scaffold influence redox behavior and bioactivity?

- Methodological Answer : Cyclic voltammetry in DMSO demonstrates that hydroxyl groups enhance redox activity via intramolecular H-bonding, lowering reduction potentials. For example, 5,8-dihydroxy-1,4-naphthoquinone exhibits a reduction potential shift of -150 mV compared to unsubstituted analogs, correlating with increased antibacterial potency. Substituent position (e.g., 5 vs. 8) further modulates electron transfer kinetics .

Q. What strategies resolve contradictions in reported MIC values for this compound derivatives across studies?

- Methodological Answer : Standardize protocols per CLSI guidelines (e.g., inoculum size = 5×10⁵ CFU/mL, cation-adjusted Mueller-Hinton broth). Control variables like bacterial strain (e.g., ATCC 43300 vs. clinical MRSA isolates) and solvent (DMSO ≤1% v/v). For PNP-02, MIC discrepancies (1–4 µg/mL) were attributed to differences in media pH and serum protein binding .

Q. How do in vivo toxicity profiles of this compound derivatives inform their therapeutic potential?

- Methodological Answer : Hemolysis assays (≤5% lysis at 100 µg/mL) and murine dermal toxicity models (LD₅₀ >500 mg/kg) indicate low acute toxicity. Serum stability studies (t₁/₂ >24 hours at 37°C) and HPLC-based metabolic profiling (e.g., cytochrome P450 interactions) further validate preclinical safety. PNP-02 showed no cytotoxicity in human keratinocytes (IC₅₀ >200 µg/mL) .

Q. Can this compound derivatives be repurposed for neuroprotection, and what pathways are involved?

- Methodological Answer : Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) activates the Nrf2/ARE pathway in glutamate-induced neuronal death models, confirmed by qPCR (3-fold upregulation of HO-1) and Western blot (increased SOD1 expression). In vitro neuroprotection assays use primary cortical neurons exposed to 100 µM glutamate, with cell viability measured via MTT assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.